molecular formula C23H24FN5O2 B2667196 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2199709-12-9

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2667196
CAS RN: 2199709-12-9
M. Wt: 421.476
InChI Key: FDLUWIXKZTZDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Compounds with similar structures have been synthesized and characterized for their potential as corrosion inhibitors. A study by Chadli et al. (2017) on novel aza-pseudopeptides showed that similar compounds could act as efficient corrosion inhibitors for mild steel in acidic environments. These compounds were found to exhibit mixed-type inhibition effects and adhered to the steel surface following Langmuir's adsorption isotherm, suggesting potential applications in material preservation and protection against corrosion in industrial settings (Chadli et al., 2017).

Antimicrobial Activity

Research into compounds bearing pyrimidinyl and pyrazolyl moieties, as presented by Kamal et al. (2015), indicates significant efficacy against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. These compounds have also shown potent antifungal activity, highlighting their potential in developing new antimicrobial agents (Kamal et al., 2015).

Anticancer and Anti-inflammatory Applications

A series of pyrazolopyrimidine derivatives synthesized for anticancer and anti-5-lipoxygenase activities revealed promising results. These compounds, particularly those with specific substituents, demonstrated significant cytotoxicity against cancer cell lines and potent inhibition of the 5-lipoxygenase pathway, suggesting their potential in cancer therapy and inflammation control (Rahmouni et al., 2016).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-15-11-16(2)29(25-15)20-7-8-21(30)28(26-20)14-17-12-27(13-17)22(31)23(9-10-23)18-3-5-19(24)6-4-18/h3-8,11,17H,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLUWIXKZTZDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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